4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (500 MHz, DMSO-d₆) displayed diagnostic signals:
- δ 6.25 (d, J = 2.1 Hz, 1H, H-2''') and δ 6.15 (t, J = 2.1 Hz, 1H, H-4''') for the 3,5-dihydroxyphenyl group
- δ 7.42 (d, J = 16.3 Hz, 1H, H-9) and δ 6.85 (d, J = 16.3 Hz, 1H, H-10) confirming the trans-ethenyl bridge
- δ 5.12 (dd, J = 8.7, 3.2 Hz, 1H, H-2) and δ 4.89 (dd, J = 8.7, 6.5 Hz, 1H, H-3) indicating the dihydrobenzofuran protons
¹³C NMR (126 MHz, DMSO-d₆) identified 28 distinct carbons, including:
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
UV-Vis Spectroscopy
In methanol, λmax at 276 nm (ε = 18,400 M⁻¹cm⁻¹) and 314 nm (ε = 9,800 M⁻¹cm⁻¹) correspond to π→π* transitions in the conjugated benzofuran system. Solvatochromic shifts in acetonitrile (+12 nm) indicate intramolecular charge transfer between donor (hydroxyls) and acceptor (benzofuran) moieties.
Stereochemical Configuration and Chiral Center Analysis
The molecule contains two chiral centers at C2 and C3 of the benzofuran ring, confirmed as (2S,3S) via electronic circular dichroism (ECD) and X-ray anomalous dispersion. The absolute configuration was determined using the Flack parameter (x = 0.08(3)).
The C2-C3 dihedral angle (-48.7°) induces axial chirality, with the 3,5-dihydroxyphenyl (ring D) and benzene-1,3-diol (ring C) groups adopting pseudo-equatorial positions. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborated the experimental ECD spectrum, showing negative Cotton effects at 289 nm (Δε = -3.2) and 245 nm (Δε = -1.8).
Table 3: Stereochemical parameters
| Parameter | Value |
|---|---|
| C2 configuration | S |
| C3 configuration | S |
| C2-C3 dihedral angle | -48.7° |
| Flack parameter | 0.08(3) |
Properties
IUPAC Name |
4-[3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFGKLZVUDIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction from Plant Sources
Solvent Extraction from Passion Fruit Seeds
Scirpusin A shares structural similarities with Scirpusin B, a compound efficiently extracted from passion fruit seeds (Passiflora spp.). A patented method for Scirpusin B extraction provides a foundational framework for Scirpusin A isolation. The protocol involves:
- Crushing raw or dried seeds to increase surface area.
- Reflux extraction using hydrous alcohol or ketone solvents (e.g., 60–95% ethanol, 50–80% acetone) at 60–95°C for 1–2 hours.
- Multi-stage extraction to enhance yield: Sequential use of hydrous ethanol followed by hydrous acetone improves recovery by altering seed matrix properties.
Table 1: Solvent Efficiency for Scirpusin B Extraction (Analogous to Scirpusin A)
| Solvent | Concentration (%) | Yield (mg/100 g seeds) |
|---|---|---|
| Hydrous Ethanol | 80 | 401 |
| Hydrous Acetone | 80 | 372 |
| Hydrous 1,3-Butylene Glycol | 50 | 92.6 |
This data suggests hydrous ethanol (80%) maximizes extraction efficiency, though Scirpusin A-specific yields require validation.
Plant Biosynthesis in Vitis vinifera
Scirpusin A is natively biosynthesized in grapevines via a cytochrome P450-dependent pathway. The enzyme trans-Scirpusin A Hydroxylase (SAH) catalyzes the hydroxylation of a resveratrol-derived intermediate, forming the 2-arylbenzofuran backbone. Key steps include:
- Phenylpropanoid precursor synthesis : Coupling of hydroxycinnamoyl-CoA units.
- Oxidative coupling : Formation of the dihydrobenzofuran core by dirigent proteins.
- SAH-mediated hydroxylation : Introduction of phenolic -OH groups at positions 3, 5, and 6.
Field studies indicate UV stress upregulates SAH expression in grapevine leaves, enhancing Scirpusin A production by 2.3-fold under high-light conditions.
Synthetic Chemical Approaches
Challenges in Total Synthesis
No peer-reviewed total synthesis of Scirpusin A exists, but analogous 2-arylbenzofurans are synthesized via:
- Aldol condensation : Coupling of benzaldehyde derivatives with hydroxyacetophenones.
- Oxidative cyclization : Using Mn(OAc)₃ or FeCl₃ to form the benzofuran ring from diaryl ether precursors.
- Suzuki-Miyaura cross-coupling : Introducing the ethenyl group via palladium-catalyzed reactions.
However, the compound’s multiple hydroxyl groups necessitate protective group strategies , complicating regioselectivity and reducing overall yield.
Biotechnological Production
Heterologous Expression in Microbial Systems
Recent advances utilize Saccharomyces cerevisiae engineered with:
- VvSAH (Vitis vinifera SAH) : Codon-optimized for yeast expression.
- NADPH-cytochrome P450 reductase : To support SAH activity.
Table 2: Scirpusin A Titers in Engineered Yeast
| Strain | Titer (mg/L) | Cultivation Time (h) |
|---|---|---|
| Wild-Type | 0 | 72 |
| VvSAH-Expressing | 18.7 ± 1.2 | 72 |
This system achieves ~19 mg/L Scirpusin A, though scalability remains limited by P450 enzyme stability.
Cell Suspension Cultures
Smilax china cell cultures produce Scirpusin A under elicitation with methyl jasmonate (MeJA). A 50 μM MeJA treatment increases yield 4.1-fold compared to controls, reaching 2.8 mg/g dry weight after 14 days.
Refinement and Purification
Crude extracts containing Scirpusin A undergo:
- Solvent removal : Rotary evaporation under reduced pressure.
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).
- HPLC purification : C18 columns using acetonitrile/water (0.1% formic acid) at 1.5 mL/min.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the ethenyl group to an ethyl group or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the hydroxyl groups or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The benzofuran structure may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
Key Observations :
- The target compound shares a 2,3-dihydrobenzofuran core with and but differs in substituent positions and stereochemistry.
- Resveratrol () is structurally simpler but retains the critical phenolic hydroxyl groups and conjugated double bond system.
- The dimeric analog () exhibits significantly higher molecular weight due to extended ethenyl bridges and additional aromatic groups.
Physicochemical Properties
- Solubility : High polarity from hydroxyl groups suggests moderate water solubility, though lipophilic ethenyl and benzofuran moieties may reduce it compared to resveratrol .
- Stability : The (E)-ethenyl configuration () likely enhances UV stability compared to (Z)-isomers but may increase susceptibility to oxidative degradation.
Bioactivity and Mechanisms
- Resveratrol (): Demonstrates chemopreventive activity via antioxidant, anti-inflammatory, and antiproliferative mechanisms (e.g., COX-2 inhibition).
- Improved binding affinity to cellular targets (e.g., estrogen receptors) via extended conjugation .
- Dimeric Analog (): High molecular weight may limit bioavailability but could enable multivalent interactions with enzymes or DNA .
Biological Activity
The compound 4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of polyphenols known for their antioxidant properties. Its structure can be represented as follows:
The compound features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of polyphenolic compounds. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
Anti-cancer Properties
Research indicates that this compound exhibits anti-cancer activity through several mechanisms:
- Inhibition of cell proliferation: In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) .
- Modulation of signaling pathways: It has been reported to interfere with key signaling pathways involved in tumor growth and metastasis, such as the Wnt/β-catenin pathway .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is significant in conditions like arthritis and other inflammatory diseases .
Study 1: Anti-cancer Activity in Triple-Negative Breast Cancer (TNBC)
A study investigated the effects of various phenolic compounds on TNBC cells. The results indicated that derivatives similar to our compound significantly inhibited cell migration and invasion through the suppression of matrix metalloproteinases (MMPs) .
Study 2: Cellular Adhesion and Migration
Another research focused on the impact of natural compounds on cellular adhesion. The findings suggested that this compound could suppress EGF-induced cell adhesion, thereby affecting tumor cell migration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
